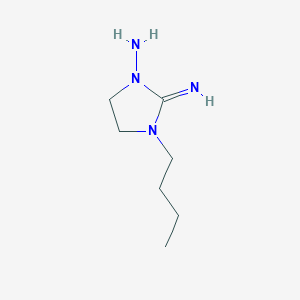

3-Butyl-2-iminoimidazolidin-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H16N4 |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

3-butyl-2-iminoimidazolidin-1-amine |

InChI |

InChI=1S/C7H16N4/c1-2-3-4-10-5-6-11(9)7(10)8/h8H,2-6,9H2,1H3 |

InChI Key |

DXVWADUWRNPZJL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCN(C1=N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Approaches

Precursor Chemistry and Starting Material Considerations

The rational design of a synthetic route to 3-Butyl-2-iminoimidazolidin-1-amine necessitates careful consideration of the precursors and starting materials. The core imidazolidine (B613845) ring is often constructed from readily available building blocks. Key precursors typically include a 1,2-diamine or its synthetic equivalent, and a one-carbon electrophile that will ultimately form the C2 position of the ring.

For the synthesis of imidazolidine-containing structures, common starting materials include:

1,2-Diamines: Ethylenediamine (B42938) and its derivatives are fundamental building blocks. The nature of the substituents on the diamine will dictate the substitution pattern on the final imidazolidine ring.

Aldehydes and Ketones: These carbonyl compounds react with diamines to form the initial imidazolidine ring, often through a condensation reaction. The choice of aldehyde or ketone is crucial for installing substituents at the C2 position.

Isothiocyanates and Cyanamides: These reagents are frequently employed to introduce the imino or thione functionality at the C2 position. nih.gov

α-Amino acids and their derivatives: These can serve as chiral precursors for the enantioselective synthesis of substituted imidazolidinones, which can be further functionalized. walisongo.ac.idresearchgate.net

The synthesis of this compound specifically requires precursors that will allow for the introduction of the N-butyl group, the exocyclic imino group, and the N-amino group. This implies a multi-step synthesis or a carefully designed multi-component reaction where precursors bearing these functionalities are brought together. For instance, a plausible retrosynthetic analysis might involve disconnecting the molecule to reveal a substituted hydrazine (B178648), butylamine, and a two-carbon unit with appropriate functional groups for cyclization.

The use of ionic liquids as reaction media has also gained traction, offering potential advantages in terms of reaction rates and recyclability of the catalytic system. nih.govresearchgate.net For example, the synthesis of 1-butyl-3-methylimidazolium-based ionic liquids often starts from 1-methylimidazole (B24206) and n-butyl bromide. nih.gov While not a direct precursor to the target molecule, this highlights the accessibility of butylated heterocyclic cores.

Classical and Modern Synthetic Routes to the Iminoimidazolidine Core

The construction of the iminoimidazolidine core is a multifaceted process that can be approached through various classical and modern synthetic strategies. These routes typically involve the sequential or concerted formation of the imidazolidine ring and the introduction of the key functional groups.

Cyclization Reactions for Imidazolidine Ring Formation

The formation of the five-membered imidazolidine ring is a critical step in the synthesis of this compound. A common and effective method involves the cyclization of a 1,2-diamine with a suitable electrophile.

One established method is the reaction of an ethylenediamine derivative with an aldehyde or ketone. organic-chemistry.org This condensation reaction, often acid-catalyzed, initially forms an aminal, which can be further functionalized. Another powerful approach is the intramolecular cyclization of a suitably functionalized acyclic precursor. For example, an intramolecular Staudinger/aza-Wittig reaction of an in situ generated urea (B33335) intermediate has been utilized to construct 2-aminoimidazolidines. organic-chemistry.org

Furthermore, the conversion of thiohydantoins is a versatile method for producing imidazol-4-ones, which can be seen as related structures. nih.gov This transformation often involves alkylation and subsequent amination. nih.gov While not a direct route to 2-iminoimidazolidines, the underlying principles of ring formation and functional group manipulation are relevant.

Anodic cyclizations have also been explored, where an electron-rich olefin can be oxidized and then trapped by an imine to form a cyclic structure. nsf.gov The regioselectivity of such cyclizations can be controlled by the stability of the radical cation intermediates. nsf.gov

The table below summarizes some common cyclization strategies for forming imidazolidine and related heterocyclic rings.

| Reaction Type | Starting Materials | Key Features | Reference |

| Condensation | 1,2-Diamine, Aldehyde/Ketone | Acid-catalyzed, forms aminal intermediate. | organic-chemistry.org |

| Intramolecular Staudinger/aza-Wittig | Azido-urea precursor | Microwave-assisted, forms 2-aminoimidazolidines. | organic-chemistry.org |

| Thiohydantoin Conversion | Thiohydantoin, Amine | Two-step process involving alkylation and amination. | nih.gov |

| Anodic Cyclization | Olefin, Imine | Electrochemical method, regioselectivity controlled by intermediate stability. | nsf.gov |

Introduction of the Imino Group

The introduction of the exocyclic imino group at the C2 position is a defining feature of the target molecule. Several synthetic strategies can be employed to achieve this functionalization.

One common approach is the reaction of a 2-thioxoimidazolidine (a thiohydantoin derivative) with an amine in the presence of a coupling agent or under thermal conditions. nih.gov This method allows for the direct conversion of the thiocarbonyl group to an imino group. Another strategy involves the cyclization of a precursor that already contains the guanidine-like functionality. For instance, the reaction of an α-amino ketone with cyanamides can lead to the formation of 2-aminoimidazoles, which are structurally related to 2-iminoimidazolidines. youtube.com

Furthermore, the direct synthesis of imine-bearing imidazo[1,2-a]pyrimidine (B1208166) derivatives has been achieved by treating the corresponding carbaldehyde with various aromatic amines. nih.gov While a different heterocyclic system, this demonstrates the feasibility of forming the imine bond through condensation.

Aza-Wittig reactions are also powerful tools for the formation of C=N bonds. nih.gov An intramolecular aza-Wittig reaction of an azido-amide can lead to the formation of an imidazol-4-one, showcasing the potential for this type of transformation in building the desired core. nih.gov

The choice of method often depends on the stability of the starting materials and the desired substitution pattern on the final product.

Strategic Incorporation of the N-1 Amine and N-3 Butyl Substituents

The successful synthesis of this compound hinges on the strategic introduction of the N-1 amino group and the N-3 butyl group. These substituents can be incorporated at different stages of the synthesis, either as part of the initial building blocks or through post-cyclization modifications.

One approach is to start with a precursor that already contains the butyl group. For example, N-butylethylenediamine could be used as the diamine component in a cyclization reaction. The N-alkylation of heterocyclic compounds using alkyl halides, such as butyl bromide, in the presence of a base is a well-established method. organic-chemistry.org This could be applied to an imidazolidine precursor to install the butyl group at the N-3 position.

The introduction of the N-1 amino group can be more challenging. One strategy is to use a substituted hydrazine as a starting material. For instance, the reaction of diethylphosphonopropyl α-aminonitriles with 1,1'-carbonyldiimidazole (B1668759) and hydrazines has been shown to produce 3-amino-4-imino-imidazolidin-2-ones. researchgate.net This demonstrates the feasibility of incorporating an N-amino group through the use of a hydrazine derivative.

Alternatively, a protected amino group could be carried through the synthesis and deprotected in a final step. The choice between these strategies will depend on the compatibility of the functional groups with the reaction conditions employed in the preceding steps.

A multi-component reaction (MCR) approach could also be envisioned, where butylamine, a hydrazine derivative, and a suitable two-carbon electrophile are combined in a one-pot synthesis. nih.gov

Multi-Component Reactions (MCRs) and Cascade Sequences in Iminoimidazolidine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. frontiersin.orgtcichemicals.com MCRs are particularly well-suited for the synthesis of heterocyclic scaffolds like iminoimidazolidines.

The Debus-Radziszewski imidazole (B134444) synthesis, a classic example of an MCR, utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to construct the imidazole ring. wikipedia.org A modification of this reaction using a primary amine can lead to N-substituted imidazoles. wikipedia.org While this produces an aromatic imidazole, the underlying principle of bringing multiple components together to form the heterocyclic core is relevant.

More contemporary MCRs have been developed for the synthesis of 2-imidazolines. For instance, a reaction between an amine, an aldehyde, and an isocyanide with an acidic alpha-proton provides access to highly substituted 2-imidazolines. nih.gov The success of this reaction can be influenced by the reactivity of the isocyanide and the steric hindrance of the in situ formed imine. nih.gov

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, also provide a powerful strategy for the synthesis of complex imidazolidine derivatives. nih.gov A one-pot, two-step synthesis of highly substituted imidazoles has been achieved through a cascade intermolecular aza-SN2'—intramolecular aza-Michael addition sequence involving nitroalkenes and amidines. nih.gov Metal-free cascade syntheses of unsymmetrical 2-aminopyrimidines from imidazolate enaminones have also been reported. nih.govrsc.org

The Groebke–Blackburn–Bienaymé (GBB) reaction is another important MCR that has been used to synthesize imidazo[1,2-a]pyridines. nih.govbeilstein-journals.org This reaction can be followed by other transformations, such as the Ugi reaction, to create complex peptidomimetics containing the imidazo[1,2-a]pyridine (B132010) scaffold. beilstein-journals.org

The table below highlights some MCRs and cascade reactions relevant to the synthesis of imidazolidine-related structures.

| Reaction Name/Type | Components/Precursors | Product Type | Key Features | Reference |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Amine | N-Substituted Imidazole | Classic MCR for imidazole synthesis. | wikipedia.org |

| Imidazoline MCR | Amine, Aldehyde, Isocyanide | Highly Substituted 2-Imidazoline | Depends on isocyanide reactivity and imine sterics. | nih.gov |

| Cascade aza-SN2'/aza-Michael | Nitroalkene, Amidine | Highly Substituted Imidazole | One-pot, two-step process. | nih.gov |

| Groebke–Blackburn–Bienaymé | Aldehyde, Isocyanide, α-Aminoazine | Imidazo[1,2-a]pyridine | Can be used in tandem with other reactions like the Ugi reaction. | nih.govbeilstein-journals.org |

Catalytic Approaches in Iminoimidazolidine Synthesis (e.g., Organocatalysis, Transition Metal Catalysis)

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Both organocatalysis and transition metal catalysis have been successfully applied to the synthesis of imidazolidine and related heterocyclic structures.

Organocatalysis:

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. walisongo.ac.idntnu.no Chiral imidazolidinones, often referred to as MacMillan catalysts, are a prominent class of organocatalysts. researchgate.netsigmaaldrich.com These catalysts activate α,β-unsaturated aldehydes through the formation of a transient iminium ion, facilitating a variety of enantioselective transformations such as Diels-Alder reactions and Friedel-Crafts alkylations. researchgate.netsigmaaldrich.com While the primary application of these catalysts is not the synthesis of the catalyst core itself, the principles of activating substrates via iminium ion formation are relevant to the chemistry of iminoimidazolidines.

The synthesis of imidazolidinone organocatalysts themselves is often straightforward, starting from chiral amino acids. walisongo.ac.id The imidazolidinone scaffold has proven to be a versatile platform for aminocatalysis, capable of forming reactive intermediates by modulating HOMO, LUMO, and SOMO energy levels upon condensation with a carbonyl substrate. walisongo.ac.id

Transition Metal Catalysis:

Transition metal catalysts have revolutionized the synthesis of heterocyclic compounds, including imidazolines. researchgate.neteurekaselect.comnih.gov Palladium, nickel, and copper catalysts have shown remarkable activity in various coupling and cyclization reactions. researchgate.net For instance, palladium-catalyzed cyclization of 2,3-allenyl amines with aryl iodides provides a route to polysubstituted 2-imidazoline derivatives. organic-chemistry.org

Copper-catalyzed reactions are also prevalent. A copper-catalyzed oxidative cyclization has been used for the synthesis of formyl-substituted imidazo[1,2-a]pyridines. nih.gov Furthermore, copper(I) complexes supported on magnetic nanoparticles have been employed as heterogeneous catalysts for the synthesis of imidazo[1,2-a]pyridines in aqueous media. nih.gov

The use of transition metal catalysts offers several advantages, including high efficiency, selectivity, and the potential for developing more environmentally friendly processes. researchgate.neteurekaselect.commdpi.com The choice of metal and ligand is crucial for achieving the desired reactivity and selectivity. mdpi.com

The following table provides a summary of catalytic approaches used in the synthesis of imidazolidine-related heterocycles.

| Catalysis Type | Catalyst Example | Reaction Type | Key Features | Reference |

| Organocatalysis | Chiral Imidazolidinones (MacMillan catalysts) | Asymmetric transformations (e.g., Diels-Alder) | Activation via iminium ion formation. | researchgate.netsigmaaldrich.com |

| Transition Metal (Palladium) | Palladium complexes | Cyclization of allenyl amines | Forms polysubstituted 2-imidazolines. | organic-chemistry.org |

| Transition Metal (Copper) | Copper(I) complexes | Oxidative cyclization, MCRs | Can be used as homogeneous or heterogeneous catalysts. | nih.gov |

Solvent-Free and Environmentally Conscious Synthetic Protocols

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. For the synthesis of heterocyclic compounds similar to this compound, solvent-free and other environmentally conscious methods offer significant advantages, including reduced waste, lower costs, and often, shorter reaction times and higher yields.

Solvent-free synthesis, or solid-state reaction, is a prominent green chemistry technique. Reactions are typically carried out by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst, or by heating the mixture. This approach can lead to the efficient formation of various heterocyclic systems. For instance, the synthesis of fused bis-heterocycles containing imidazo[1,2-a]pyridine and tetrazolo[1,5-a]quinoline (B14009986) frameworks has been successfully achieved under solvent-free and catalyst-free conditions, proceeding through a one-pot cascade reaction. researchgate.net This methodology, which involves a Groebke–Blackburn–Bienaymé reaction (GBBR), demonstrates the potential for constructing complex molecules in an eco-friendly manner. researchgate.net

Another environmentally benign approach involves the use of water or ionic liquids as reaction media. Ionic liquids, with their low vapor pressure and high thermal stability, can serve as both solvent and catalyst, and are often recyclable. Research has shown the effectiveness of ionic liquids in promoting the synthesis of various nitrogen-containing heterocycles. For example, a novel ionic liquid, 3-(2-aminoethyl)-1-methyl-1H-imidazol-3-ium bromide [Aemim]Br, has been utilized as a recyclable catalyst for various organic transformations, highlighting the potential for greener processes. researchgate.netresearchgate.net

The use of heterogeneous catalysts is another cornerstone of green synthesis, as they can be easily recovered and reused. Nanocatalysts, in particular, offer high surface area and catalytic activity. A novel nanocatalyst, TiO2-[bip]-NH2+ C(NO2)3−, has been reported for the one-pot, three-component synthesis of imidazo[1,2-a]pyrimidine-3-carbonitriles and 1,2,4-triazolo[4,3-a]pyrimidines under solvent-free conditions. researchgate.net This method provides high yields, short reaction times, and easy product separation, with the catalyst being recyclable for several cycles. researchgate.net

Below is a table summarizing various environmentally conscious synthetic protocols that could be adapted for the synthesis of substituted imidazolidine derivatives.

| Catalyst/Conditions | Reactants | Product Type | Key Advantages |

| Solvent-Free, Heat | 2-aminopyridine, aldehyde, isocyanide | Imidazo[1,2-a]pyridines | Eco-friendly, good to excellent yields. researchgate.net |

| TiO2-based nanocatalyst, Solvent-Free | Aromatic aldehydes, malononitrile, 2-aminobenzimidazole/3-amino-1,2,4-triazole | Imidazo[1,2-a]pyrimidine-3-carbonitriles, 1,2,4-triazolo[4,3-a]pyrimidines | Short reaction times, high yields, catalyst recyclability. researchgate.net |

| [Aemim]Br (Ionic Liquid) | Alcohols, Carboxylic Acids | Esters, Carbonyl Compounds | Recyclable catalyst, solvent-free options, high efficiency. researchgate.netresearchgate.net |

Stereoselective Synthesis and Chiral Induction Strategies

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods for producing enantiomerically pure compounds is of paramount importance. For a molecule like this compound, which has a chiral center at the 4- or 5-position of the imidazolidine ring depending on the substitution pattern, controlling the stereochemistry is a key synthetic challenge.

One powerful strategy for the stereoselective synthesis of the core imidazolidine structure is the use of transition-metal-catalyzed reactions. For example, a palladium-catalyzed carboamination reaction of N-allylureas with aryl or alkenyl bromides has been developed for the synthesis of imidazolidin-2-ones. nih.gov This method allows for the creation of two bonds and up to two stereocenters in a single step with good to excellent diastereoselectivity. nih.gov The stereochemical outcome is determined during the syn-addition of the nitrogen and aryl groups across the double bond of the alkene. nih.gov

The use of chiral auxiliaries is a classic and effective method for inducing chirality. The Schöllkopf chiral auxiliary, for instance, has been employed in the asymmetric synthesis of conformationally constrained α-amino acids. lmaleidykla.ltresearchgate.net This methodology involves the use of a bislactim ether derived from a chiral amino acid, which directs the stereoselective alkylation or other transformations. Subsequent hydrolysis then yields the desired enantiomerically pure cyclic amino acid derivative. lmaleidykla.ltresearchgate.net

Another approach involves the use of multicomponent reactions that can establish multiple stereocenters in a single operation. The [3+2] cycloaddition reaction is a powerful tool in this regard. A stereoselective synthesis of a spirooxindole compound grafted with an imidazo[2,1-b]thiazole (B1210989) scaffold was achieved through a [3+2] cycloaddition, with the relative configuration confirmed by X-ray crystallography. mdpi.com

Enzymatic catalysis also offers a highly selective means of achieving chiral induction. Ketoreductases (KREDs) have been used for the highly trans-diastereoselective synthesis of tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate, demonstrating the power of biocatalysis in producing specific stereoisomers. nih.gov

The table below outlines several strategic approaches to stereoselective synthesis relevant to the imidazolidine core.

| Method | Key Features | Example Application | Stereoselectivity |

| Pd-Catalyzed Carboamination | Forms C-C and C-N bonds in one step, creates up to two stereocenters. | Synthesis of 4,5-disubstituted imidazolidin-2-ones. nih.gov | Good to excellent diastereoselectivity. nih.gov |

| Chiral Auxiliary (Schöllkopf's auxiliary) | Use of a chiral template to direct stereoselective reactions. | Synthesis of butyl-substituted 1-amino-3-oxocyclohexane-1-carboxylic acid derivatives. lmaleidykla.ltresearchgate.net | High stereoselectivity, confirmed by X-ray analysis. lmaleidykla.ltresearchgate.net |

| [3+2] Cycloaddition | Multicomponent reaction affording complex molecules in a single step. | Synthesis of spirooxindole-imidazo[2,1-b]thiazole hybrids. mdpi.com | Highly stereoselective. mdpi.com |

| Biocatalysis (KRED) | Use of enzymes for highly selective reductions. | Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. nih.gov | ~98:2 diastereomeric ratio. nih.gov |

Comprehensive Spectroscopic and Structural Elucidation Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural backbone and connectivity of 3-Butyl-2-iminoimidazolidin-1-amine would be comprehensively mapped using a suite of NMR techniques. One-dimensional (1D) ¹H and ¹³C NMR would provide initial information on the number and chemical environments of the protons and carbons, respectively.

To establish the precise atomic connectivity, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons on the butyl chain and the imidazolidine (B613845) ring.

HSQC (Heteronuclear Single Quantum Coherence): By correlating directly bonded proton and carbon atoms, HSQC would definitively link the proton signals to their corresponding carbon atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique provides information about longer-range couplings (2-3 bonds) between protons and carbons. It would be crucial for establishing the connection of the butyl group to the imidazolidine ring and for confirming the positions of quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments would provide insights into the spatial proximity of protons, which is vital for determining the three-dimensional structure and conformation of the molecule.

In the absence of single-crystal X-ray data, solid-state NMR (ssNMR) could offer valuable information about the compound in its solid form. This technique is particularly useful for studying polymorphism, where a compound may exist in different crystalline forms, and can provide details about the local environment and packing of molecules in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is a critical tool for determining the exact molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) with very high precision, HRMS would confirm the elemental composition of this compound and distinguish it from other compounds with the same nominal mass.

X-ray Crystallography for Absolute Stereochemistry and Detailed Conformation

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. If suitable crystals of this compound could be grown, this technique would provide unambiguous information about bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Intermolecular Interactions

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amine and imine groups, C-H stretches of the butyl chain and the imidazolidine ring, the C=N stretch of the imino group, and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds, and could help in identifying skeletal vibrations and understanding intermolecular interactions in the solid state.

The expected vibrational frequencies for the key functional groups are summarized in the table below.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| N-H Stretch (Amine) | 3300-3500 | FT-IR, Raman |

| N-H Bend (Amine) | 1580-1650 | FT-IR |

| C-H Stretch (Aliphatic) | 2850-2960 | FT-IR, Raman |

| C=N Stretch (Imino) | 1640-1690 | FT-IR, Raman |

| C-N Stretch | 1020-1250 | FT-IR, Raman |

Table 1: Expected Vibrational Frequencies for this compound

Chemical Reactivity and Transformation Studies

Protonation Equilibria and Basicity Characterization

The structure of 3-Butyl-2-iminoimidazolidin-1-amine incorporates several nitrogen centers, including a primary amine and an imine group within a cyclic guanidine-like system. These features are expected to confer significant basicity to the molecule. The lone pair of electrons on the primary amine nitrogen and the imino nitrogen are available for protonation.

In general, the basicity of amines is quantified by the pKa of their conjugate acids. For typical alkylamines, these values are around 10-11. The imine group, being part of a guanidine-like structure, is anticipated to exhibit enhanced basicity due to resonance stabilization of the resulting cation upon protonation. The positive charge can be delocalized over the two nitrogen atoms of the imine and the ring nitrogen. A systematic study of the protonation equilibria of this compound, likely through potentiometric or spectrophotometric titration, would be necessary to determine the respective pKa values for each basic center. This data would be crucial for understanding its behavior in acidic media and for designing synthetic transformations.

Table 1: Predicted Basicity of Functional Groups in this compound

| Functional Group | Predicted Basicity | Rationale |

| Primary Amine | Moderately Basic | Similar to typical alkylamines. |

| Imino Group | Highly Basic | Part of a guanidine-like system, allowing for resonance stabilization of the conjugate acid. |

Nucleophilic and Electrophilic Reactivity of Imino and Amine Centers

The primary amine and the imino group in this compound are expected to be the primary centers of nucleophilic reactivity. The lone pair of electrons on the primary amine can readily attack electrophilic centers, participating in reactions such as acylation, alkylation, and condensation with carbonyl compounds.

Conversely, while the nitrogen centers are primarily nucleophilic, the carbon atom of the imino group could act as an electrophilic center, particularly after protonation or activation. This would make it susceptible to attack by strong nucleophiles. A comprehensive investigation into the kinetic and thermodynamic aspects of these reactions would be invaluable for the synthetic utility of this compound.

Cycloaddition and Annulation Reactions

The imine functionality within the this compound structure presents a potential handle for cycloaddition reactions. Imines can act as dienophiles or participate in 1,3-dipolar cycloadditions, depending on the reaction partner. For instance, reaction with a suitable 1,3-dipole could lead to the formation of novel heterocyclic systems.

Annulation reactions, which involve the formation of a new ring fused to the existing imidazolidine (B613845) core, are also a theoretical possibility. These could be achieved through intramolecular cyclization of a suitably functionalized derivative or through intermolecular reactions that build a new ring system. The specific conditions and reagents required to achieve such transformations with this compound are yet to be explored.

Derivatization Reactions and Functional Group Transformations (Emphasis on chemical synthetic utility)

The primary amine and the imine group are prime targets for derivatization, offering a pathway to a diverse range of analogs with potentially new properties.

Derivatization of the Primary Amine:

Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding amides.

Sulfonylation: Treatment with sulfonyl chlorides would produce sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones followed by reduction would lead to secondary amines.

Derivatization of the Imino Group:

Reduction: The imine can be reduced to the corresponding secondary amine using reducing agents like sodium borohydride.

Hydrolysis: Under acidic conditions, the imine group may be susceptible to hydrolysis, leading to a urea (B33335) derivative and breaking the cyclic structure.

These transformations would not only allow for the exploration of the structure-activity relationship of this compound class but also provide building blocks for more complex molecular architectures.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent Example | Functional Group Targeted | Resulting Functional Group |

| Acylation | Acetyl Chloride | Primary Amine | Amide |

| Alkylation | Methyl Iodide | Primary Amine / Imino N | Secondary/Tertiary Amine / Quaternary Ammonium Salt |

| Reduction | Sodium Borohydride | Imino Group | Secondary Amine |

Degradation Pathways and Chemical Stability under Varied Conditions

The long-term stability of this compound under various conditions (e.g., pH, temperature, light, and presence of oxidants or reductants) is a critical parameter that has not been investigated. The imine functionality is often a point of instability, potentially undergoing hydrolysis, especially in acidic or basic environments. The primary amine could be susceptible to oxidation.

A systematic stability study would involve subjecting the compound to forced degradation conditions and identifying the resulting degradation products. This would be essential for determining its shelf-life and appropriate storage conditions, as well as for understanding its potential metabolic fate in biological systems.

Applications in Chemical Science and Technology Non Biological, Non Therapeutic

Role as Ligands in Coordination Chemistry and Organometallic Catalysis

The nitrogen-rich structure of 3-Butyl-2-iminoimidazolidin-1-amine makes it an excellent candidate as a ligand in coordination chemistry. Guanidine (B92328) derivatives are recognized as exceptional N-donor ligands capable of coordinating with a wide array of metal centers. dntb.gov.uasemanticscholar.orgresearchgate.net The coordination ability and the resulting electronic and steric properties of the metal complexes can be fine-tuned by the substituents on the guanidine framework. semanticscholar.orgresearchgate.net In the case of this compound, the butyl group and the amine substituent would influence the solubility and steric environment around the metal center.

These guanidinate ligands can form stable chelate rings with metals, leading to robust organometallic complexes. dntb.gov.ua Such complexes are instrumental in various catalytic processes. For instance, organoaluminum guanidinate complexes can be synthesized and are of interest due to their Lewis acidic nature. mdpi.com Furthermore, the reaction of zinc dialkyls with guanidines can lead to dimeric species that are precursors for stable zinc hydride derivatives, which are active in hydroboration and hydrosilylation reactions. mdpi.com The ability to modulate the ligand's properties suggests that complexes of this compound could be tailored for specific catalytic applications. semanticscholar.orgresearchgate.net

Applications in Organocatalysis and Asymmetric Synthesis

Chiral guanidine derivatives have emerged as powerful organocatalysts, particularly in asymmetric synthesis, owing to their strong basicity and capacity for hydrogen bonding. rsc.orgrsc.orgresearchgate.netresearchgate.net These features allow them to activate substrates through Brønsted base catalysis or by forming hydrogen-bond-donor complexes. rsc.org The guanidinium (B1211019) cation, formed upon protonation, can engage in electrostatic and hydrogen-bonding interactions, which is crucial for enantioselective transformations. rsc.org

A variety of structurally diverse chiral guanidine catalysts have been developed and successfully employed in numerous organic reactions. rsc.orgresearchgate.net The combination of chiral guanidines with metal catalysts has further expanded their utility, enabling challenging transformations that are not achievable with conventional catalysts. rsc.orgrsc.org Given that this compound possesses a chiral center if the amine group is appropriately substituted, it could potentially be developed into a chiral organocatalyst for various asymmetric reactions.

Utilization as Building Blocks or Monomers in Polymer and Materials Science

The bifunctional nature of this compound, with its imino and amine groups, makes it a suitable monomer for the synthesis of novel polymers. Guanidine-based polymers, or polyguanidines, have been synthesized through various methods, including polycondensation and polyaddition reactions. nih.govacs.orgnih.govkpi.uagoogle.com These polymers exhibit a range of interesting properties and have found applications in diverse areas.

For example, modified guanidine-based polymers have been developed with the aim of increasing molecular weight and charge density. nih.govacs.org Optically active polyguanidines have also been synthesized through the polyaddition of biscarbodiimides with chiral diamines, demonstrating the potential for creating functional materials with specific chiroptical properties. nih.govacs.orgacs.org The incorporation of the this compound unit into a polymer backbone could impart unique characteristics related to its basicity, chelating ability, and potential for post-polymerization modification.

Chemical Sensing and Recognition Systems

Guanidine derivatives have shown significant potential in the development of chemical sensors for both cations and anions. barbatti.orgrsc.orgresearchgate.net The guanidinium group's ability to form strong hydrogen bonds and engage in electrostatic interactions allows for the selective recognition of various analytes. rsc.org

Researchers have synthesized dual-responsive fluorescent probes based on guanidine structures for the detection of ions like Zn²⁺ and F⁻. rsc.org These sensors can exhibit colorimetric and fluorometric responses upon binding with the target ion. Furthermore, guanidine-containing fluorophores have been developed for the selective detection of specific anions, such as sulfate, in aqueous environments over a wide pH range. acs.org The design of such sensors often involves linking the guanidine recognition unit to a chromophore or fluorophore. The this compound scaffold could serve as a platform for creating new and selective chemical sensors by attaching appropriate signaling units.

Corrosion Inhibition Mechanisms and Performance Evaluation

Guanidine derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys in different corrosive media. researchgate.netdoi.orgresearchgate.nete3s-conferences.orgekb.eg Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective layer that hinders the corrosion process. This adsorption occurs through the heteroatoms (nitrogen) which act as active centers.

Studies have shown that the inhibition efficiency of guanidine derivatives can be very high, often exceeding 90%. researchgate.netdoi.org The performance of these inhibitors has been evaluated using various electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements. researchgate.netdoi.orgresearchgate.net The adsorption of these inhibitors on metal surfaces often follows established adsorption isotherms, such as the Langmuir isotherm. researchgate.netdoi.org The presence of the butyl group in this compound would likely enhance its solubility and surface coverage, making it a promising candidate for corrosion inhibition applications.

A study on N-(5,6-diphenyl-4,5-dihydro- dntb.gov.uanih.govacs.orgtriazin-3-yl)-guanidine (NTG) demonstrated excellent corrosion inhibition for mild steel in acidic solutions, with efficiencies up to 99% in 1M HCl and 96% in 0.5M H₂SO₄. doi.orgresearchgate.net The following table summarizes key findings from this study.

Table 1: Corrosion Inhibition Performance of a Guanidine Derivative (NTG) on Mild Steel in Acidic Media doi.orgresearchgate.net

| Acid Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Corrosion Rate (mm/year) | Adsorption Isotherm |

|---|---|---|---|---|

| 1M HCl | 1x10⁻⁶ M | 85.3 | 2.1 | Langmuir |

| 1M HCl | 1x10⁻⁵ M | 92.6 | 1.0 | Langmuir |

| 1M HCl | 1x10⁻⁴ M | 97.2 | 0.4 | Langmuir |

| 1M HCl | 1x10⁻³ M | 99.1 | 0.1 | Langmuir |

| 0.5M H₂SO₄ | 1x10⁻⁶ M | 78.5 | 3.2 | Langmuir |

| 0.5M H₂SO₄ | 1x10⁻⁵ M | 86.4 | 2.0 | Langmuir |

| 0.5M H₂SO₄ | 1x10⁻⁴ M | 92.1 | 1.2 | Langmuir |

| 0.5M H₂SO₄ | 1x10⁻³ M | 96.3 | 0.5 | Langmuir |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Analogues and Scaffold Expansion

The development of efficient and diverse synthetic routes is fundamental to exploring the chemical space around a core scaffold. For 3-Butyl-2-iminoimidazolidin-1-amine, future research should focus on creating a library of analogues by varying the substituents and expanding the core structure.

Tandem reactions, which allow for the formation of multiple chemical bonds in a single operation, represent a powerful strategy for synthesizing complex molecules. beilstein-journals.orgnih.govnih.govresearchgate.net For instance, a promising avenue would be the development of tandem sequences that introduce diverse functionalities onto the imidazolidine (B613845) ring or the butyl and amine substituents. One could envision a Groebke–Blackburn–Bienaymé/Ugi reaction sequence to generate peptidomimetics incorporating the this compound scaffold, thereby accessing molecules with potential biological activity. beilstein-journals.orgnih.govnih.gov

Furthermore, the expansion of the imidazolidine scaffold to create fused or spirocyclic systems could lead to novel compounds with unique three-dimensional structures. This could be achieved through intramolecular cyclization reactions or by employing multicomponent reactions with carefully designed starting materials.

Table 1: Potential Synthetic Strategies for Analogue Development

| Strategy | Description | Potential Outcome |

|---|---|---|

| Tandem Reactions | Combining multiple reaction steps into a one-pot procedure. | Efficient synthesis of complex analogues with peptidomimetic features. beilstein-journals.orgnih.govnih.gov |

| Scaffold Hopping | Replacing the core imidazolidine structure with related heterocycles. | Discovery of new scaffolds with potentially improved properties. |

| Multicomponent Reactions | Reacting three or more starting materials in a single step. | Rapid generation of a diverse library of substituted analogues. |

| Late-Stage Functionalization | Introducing new functional groups onto a pre-formed scaffold. | Access to analogues that are difficult to synthesize directly. |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

To optimize synthetic protocols and gain a deeper understanding of reaction mechanisms, the use of advanced in-situ spectroscopic techniques is crucial. Real-time monitoring provides valuable data on reaction kinetics, the formation of intermediates, and the influence of various reaction parameters.

Raman Spectroscopy has proven to be a powerful tool for monitoring organic reactions in real-time, including those in continuous-flow systems. beilstein-journals.orgspectroscopyonline.comacs.orgnih.gov Its application to the synthesis of this compound and its analogues would enable precise control over reaction conditions and facilitate rapid optimization. For instance, monitoring the characteristic vibrational modes of the imino and amine groups could provide direct insights into the progress of the reaction.

In-situ NMR Spectroscopy offers another layer of detail, allowing for the identification and quantification of reactants, intermediates, and products directly in the reaction mixture. ed.ac.ukwiley.comcardiff.ac.uked.ac.uk This technique would be invaluable for elucidating the mechanistic pathways of novel synthetic transformations leading to 2-iminoimidazolidine derivatives.

Online Mass Spectrometry can be employed to detect and characterize transient intermediates, providing crucial evidence for proposed reaction mechanisms. nih.govacs.orgnih.govacs.orgrsc.org The coupling of a mass spectrometer to a reaction vessel would allow for the continuous analysis of the reaction mixture, capturing short-lived species that might otherwise go undetected.

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Gained | Application to this compound Synthesis |

|---|---|---|

| In-situ Raman Spectroscopy | Real-time reaction progress, endpoint determination, kinetic data. beilstein-journals.orgspectroscopyonline.comacs.orgnih.gov | Optimization of reaction conditions, scale-up, and ensuring reaction completion. |

| In-situ NMR Spectroscopy | Identification of intermediates, mechanistic insights, quantitative analysis. ed.ac.ukwiley.comcardiff.ac.uked.ac.uk | Elucidation of reaction mechanisms and understanding side reactions. |

| Online Mass Spectrometry | Detection of transient intermediates, confirmation of product formation. nih.govacs.orgnih.govacs.orgrsc.org | Mechanistic studies and real-time process control. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Property Prediction

For this compound, AI algorithms can be trained on existing data from related heterocyclic compounds to predict the properties of new, unsynthesized analogues. This would allow for the in silico screening of large virtual libraries to identify candidates with desired characteristics, such as specific biological activities or material properties, before committing to their synthesis.

Table 3: Applications of AI and Machine Learning

| Application | Description | Potential Impact |

|---|---|---|

| Property Prediction | Using ML models to predict the physicochemical and biological properties of virtual compounds. | Prioritization of synthetic targets and reduction of experimental screening. |

| Reaction Outcome Prediction | Training algorithms to predict the major products and yields of chemical reactions. arxiv.orgucla.edunih.govmit.eduacs.org | Improved design of synthetic routes and avoidance of failed experiments. |

Exploration of New Chemical Reactivity Patterns and Mechanistic Insights

The unique structural features of this compound, particularly the cyclic guanidine (B92328) moiety, suggest a rich and underexplored reactivity. Guanidines and the related amidines are known to act as strong bases and can also function as nucleophilic catalysts. rsc.orgyoutube.com

Future research should systematically investigate the reactivity of the 2-imino group and the exocyclic amine. For example, the imino nitrogen could participate in cycloaddition reactions, acting as a 1,3-dipole precursor to generate novel fused heterocyclic systems. nih.govnih.gov The nucleophilicity of the exocyclic amine could be exploited in various coupling reactions to introduce a wide range of substituents.

Mechanistic studies, combining experimental techniques with computational modeling, will be essential to understand the underlying principles governing the reactivity of this scaffold. Such studies could reveal new modes of activation and catalysis, expanding the synthetic utility of this class of compounds.

Expansion into Emerging Areas of Sustainable Chemistry and Green Synthesis

The principles of green chemistry are increasingly important in modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. mdpi.comnih.gov Future research on this compound should prioritize the development of sustainable and environmentally friendly synthetic methods.

Flow Chemistry offers a promising platform for the green synthesis of heterocyclic compounds. researchgate.netfrontiersin.orgchim.itrsc.org Continuous flow reactors can improve reaction efficiency, enhance safety, and facilitate scale-up. Developing flow-based syntheses for this compound and its analogues would be a significant step towards more sustainable production methods.

Photocatalysis is another rapidly growing area of green chemistry that utilizes light to drive chemical reactions under mild conditions. researchgate.netresearchgate.net Exploring photocatalytic methods for the synthesis and functionalization of the imidazolidine ring could lead to novel and more sustainable synthetic routes.

The use of greener solvents, such as water or bio-based solvents, and the development of catalyst-free or metal-free reaction conditions are also important avenues for future investigation. mdpi.comnih.gov

Table 4: Green Chemistry Approaches

| Approach | Description | Benefit |

|---|---|---|

| Flow Chemistry | Performing reactions in a continuous stream rather than in a batch reactor. researchgate.netfrontiersin.orgchim.itrsc.org | Improved efficiency, safety, and scalability. |

| Photocatalysis | Using light to initiate and drive chemical reactions. researchgate.netresearchgate.net | Mild reaction conditions and reduced energy consumption. |

| Green Solvents | Utilizing environmentally benign solvents like water or bio-derived alternatives. mdpi.com | Reduced environmental impact and improved safety. |

| Catalyst-Free Reactions | Designing reactions that proceed efficiently without the need for a catalyst. nih.gov | Reduced cost and waste from catalyst removal. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.